

An In-depth Technical Guide to the Physical Properties of Piperonyl Chloride

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Compound of Interest

Compound Name: Piperonyl chloride

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This technical guide provides a comprehensive overview of the core physical properties of **piperonyl chloride** (CAS 20850-43-5), with a specific focus on its boiling and melting points. This document also includes detailed experimental protocols for the determination of these properties and a visualization of a representative synthesis workflow.

Core Physical and Chemical Properties

Piperonyl chloride is a versatile chemical intermediate utilized in various synthetic applications. A clear understanding of its physical properties is essential for its proper handling, storage, and use in experimental settings.

Property	Value	Citations
Molecular Formula	C ₈ H ₇ ClO ₂	[1]
Molecular Weight	170.59 g/mol	[1]
Melting Point	20.5°C	[1][2][3]
Boiling Point	97-100°C at 1 mmHg	[1][2][4]
Density	1.32 g/mL	[1][4]
Appearance	Light yellow liquid	[4]
Solubility	Soluble in Chloroform, Methanol	[1][3]
Vapor Pressure	0.931 mmHg at 25°C	[1]
Refractive Index	1.5660 (estimate)	[1][3]
Storage Temperature	2-8°C under inert gas (Nitrogen or Argon)	[1][3]
Sensitivity	Moisture Sensitive, Lachrymatory	[1][3]

Distinguishing Piperonyl Chloride from Piperonyloyl Chloride

It is critical to distinguish **piperonyl chloride** from a similarly named compound, piperonyloyl chloride. These two substances have distinct chemical structures, CAS numbers, and physical properties, which can lead to significant errors in research and development if confused.

Feature	Piperonyl Chloride	Piperonyloyl Chloride
CAS Number	20850-43-5	25054-53-9
Molecular Formula	C ₈ H ₇ ClO ₂	C ₈ H ₅ ClO ₃
Molecular Weight	170.59 g/mol	184.58 g/mol
Melting Point	20.5°C	78-79°C
Boiling Point	97-100°C at 1 mmHg	155°C at 25 mmHg
Chemical Structure	5-(chloromethyl)-1,3-benzodioxole	1,3-benzodioxole-5-carbonyl chloride

Experimental Protocols

While specific experimental protocols for the determination of the physical properties of **piperonyl chloride** are not readily available in published literature, the following are representative methods based on standard laboratory techniques.

Determination of Melting Point

Methodology: Capillary Melting Point Determination

This method is suitable for determining the melting point of solid substances. Since **piperonyl chloride** has a melting point of 20.5°C, this procedure should be conducted in a controlled environment where the ambient temperature can be maintained below this point.

- **Sample Preparation:** A small amount of solidified **piperonyl chloride** is finely powdered.
- **Capillary Tube Loading:** The open end of a capillary tube is pressed into the powdered sample, and the tube is tapped gently to pack the sample into the sealed end. The sample height should be approximately 2-3 mm.
- **Apparatus Setup:** The loaded capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp apparatus).
- **Heating and Observation:** The sample is heated at a controlled rate (e.g., 1-2°C per minute) as it approaches the expected melting point.

- **Melting Range Determination:** The temperature at which the first liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the melting range. For a pure substance, this range should be narrow.

Determination of Boiling Point

Methodology: Vacuum Distillation

Given that **piperonyl chloride**'s boiling point is provided at a reduced pressure (1 mmHg), vacuum distillation is the appropriate method for its determination.

- **Apparatus Setup:** A distillation apparatus is assembled, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The apparatus is connected to a vacuum pump with a manometer to monitor the pressure.
- **Sample Introduction:** A sample of **piperonyl chloride** is placed in the round-bottom flask along with boiling chips or a magnetic stir bar to ensure smooth boiling.
- **Pressure Reduction:** The system is evacuated to the desired pressure (e.g., 1 mmHg).
- **Heating:** The sample is gradually heated using a heating mantle.
- **Boiling Point Measurement:** As the liquid begins to boil and the vapor condenses on the thermometer bulb, the temperature is recorded. The boiling point is the constant temperature at which the liquid and vapor are in equilibrium at the specified pressure. The temperature should remain constant during the collection of the main fraction of the distillate.

Synthesis of Piperonyl Chloride: A Continuous Flow Approach

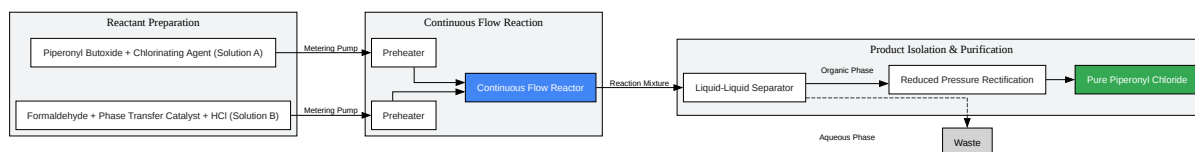
A modern and efficient method for the synthesis of **piperonyl chloride** involves a continuous flow reaction. This method offers advantages such as improved safety, higher yields, and better process control compared to traditional batch methods. A patented method outlines the following steps^[5].

- **Preparation of Reactant Solutions:**

- Solution A: Piperonyl butoxide is uniformly mixed with a chlorinating agent.
- Solution B: A formaldehyde reagent and a phase transfer catalyst are dissolved in hydrochloric acid.
- Continuous Flow Reaction:
 - Solution A and Solution B are introduced into a continuous flow reactor system using metering pumps.
 - The solutions are preheated to the reaction temperature before being mixed in the reactor.
 - The reaction is allowed to proceed within the reactor for a specified residence time.
- Post-Reaction Workup:
 - The reaction mixture exiting the reactor undergoes liquid-liquid separation to isolate the organic phase.
 - The organic phase containing **piperonyl chloride** is then purified by reduced pressure rectification to yield the final product.

Visualization of Synthesis Workflow

The following diagram illustrates the continuous flow synthesis process for **piperonyl chloride**.



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Caption: Continuous flow synthesis of **piperonyl chloride**.

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